Cas no 58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-)
![1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- structure](https://ko.kuujia.com/scimg/cas/58139-12-1x500.png)
58139-12-1 structure
상품 이름:1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
- (-)-Carinol
- Carinol
- NSC-722053
- 58139-12-1
- (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
- 1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
- NSC722053
- CHEMBL1760592
- SCHEMBL1905743
- (2S,3S)-2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,2,4-triol
- 2,3-Bis(4-hydroxy-3-methoxybenzyl)-1,2,4-butanetriol #
- 4,4',8,9,9'-Pentahydroxy-3,3'-dimethoxylignan
- 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
- 2,3-Bis(4-hydroxy-3-methylphenyl)methyl-1,2,4-butanetriol, 9CI
- INPPVVSEQRZCLJ-UHFFFAOYSA-N
- CHEBI:172610
- TS-10205
- (2S,3S)-2,3-bis((4-hydroxy-3-methoxyphenyl)methyl)butane-1,2,4-triol
-
- 인치: InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3/t15-,20+/m0/s1
- InChIKey: INPPVVSEQRZCLJ-MGPUTAFESA-N
- 미소: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O
계산된 속성
- 정밀분자량: 378.16788
- 동위원소 질량: 378.16785316g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 7
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 9
- 복잡도: 435
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 120Ų
- 소수점 매개변수 계산 참조값(XlogP): 1.5
실험적 성질
- PSA: 119.61
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN7089-200 mg |
Alashinol G |
58139-12-1 | 99.53% | 200mg |
¥ 26,654 | 2023-07-11 | |
TargetMol Chemicals | TN7089-10 mg |
Alashinol G |
58139-12-1 | 99.53% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7089-50 mg |
Alashinol G |
58139-12-1 | 99.53% | 50mg |
¥ 11,847 | 2023-07-11 | |
TargetMol Chemicals | TN7089-1 ml * 10 mm |
Alashinol G |
58139-12-1 | 99.53% | 1 ml * 10 mm |
¥ 2990 | 2024-07-20 | |
Aaron | AR01T0H5-1mg |
1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- |
58139-12-1 | 95% | 1mg |
$319.00 | 2025-02-12 | |
TargetMol Chemicals | TN7089-1mg |
Alashinol G |
58139-12-1 | 99.53% | 1mg |
¥ 1300 | 2024-07-20 | |
TargetMol Chemicals | TN7089-50mg |
Alashinol G |
58139-12-1 | 99.53% | 50mg |
¥ 9330 | 2024-07-20 | |
TargetMol Chemicals | TN7089-5 mg |
Alashinol G |
58139-12-1 | 99.53% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7089-5mg |
Alashinol G |
58139-12-1 | 99.53% | 5mg |
¥ 2920 | 2024-07-20 | |
TargetMol Chemicals | TN7089-100mg |
Alashinol G |
58139-12-1 | 99.53% | 100mg |
¥ 17769 | 2023-09-15 |
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- 관련 문헌
-
R. K. Bentley,D. Bhattacharjee,Ewart R. H. Jones,V. Thaller J. Chem. Soc. C 1969 685
58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-) 관련 제품
- 1823946-59-3(Thiazole, 5-(3-fluorophenyl)-)
- 1289045-87-9(3-Chloro-2-(cyclohexyloxy)pyridine)
- 2222-15-3(4-(4-methoxyphenyl)butanamide)
- 1414513-75-9(6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile)
- 2034600-37-6(methyl 4-{[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}benzoate)
- 1261793-23-0(5,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)
- 2229540-91-2(2-(2,6-difluoro-4-methoxyphenyl)-2-methyloxirane)
- 955404-04-3(N- Didesmethyl Bedaquiline)
- 1707202-87-6(potassium trifluoro(2-methoxybenzyl)borate)
- 1353971-42-2(3-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:58139-12-1)Alashinol G

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의